molecular formula C27H25ClN2O4 B1672326 Feclobuzone CAS No. 23111-34-4

Feclobuzone

Cat. No. B1672326
CAS RN: 23111-34-4
M. Wt: 476.9 g/mol
InChI Key: OZKQTMYKYQGCME-UHFFFAOYSA-N
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Description

Feclobuzone (also known as AE9) is a member of the pyrazolone series of cyclooxygenase inhibitors. It exhibits NSAID (Non-Steroidal Anti-Inflammatory Drug) analgesic, anti-inflammatory, and antipyretic activities .


Molecular Structure Analysis

Feclobuzone has a molecular weight of 476.96 and a formula of C27H25ClN2O4 . The structure is complex, with a large number of atoms and bonds. Detailed structural analysis would require specialized software and expertise.


Physical And Chemical Properties Analysis

The physical and chemical properties of Feclobuzone include a molecular weight of 476.96, a formula of C27H25ClN2O4, and certain other properties such as CLOGP: 6.33, LIPINSKI: 1, HAC: 6, HDO: 0, TPSA: 66.92, ALOGS: -6.01, ROTB: 9 .

Safety And Hazards

When handling Feclobuzone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O4/c1-2-3-18-27(19-34-24(31)20-14-16-21(28)17-15-20)25(32)29(22-10-6-4-7-11-22)30(26(27)33)23-12-8-5-9-13-23/h4-17H,2-3,18-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKQTMYKYQGCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)COC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177677
Record name Feclobuzone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Feclobuzone

CAS RN

23111-34-4
Record name Feclobuzone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23111-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Feclobuzone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Feclobuzone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FECLOBUZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6889JIL5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
ESAM Badawey, IM El-Ashmawey - European journal of medicinal …, 1998 - Elsevier
In our reinvestigation of the cyclocondensation reaction of aminoguanidine bicarbonate 1 with 2-acetylbutyrolactone 2 and ethyl cyclohexanone-2-carboxylate 6, we have obtained the …
Number of citations: 192 www.sciencedirect.com
AA Farag, MF El Shehry, SY Abbas… - … für Naturforschung B, 2015 - degruyter.com
Searching for new anti-inflammatory and analgesic agents, we have prepared a series of novel pyrazoles containing benzofuran and trifluoromethyl moieties. The pyrazole derivatives …
Number of citations: 21 www.degruyter.com
SAM El-Hawash, ESAM Badawey… - European journal of …, 2006 - Elsevier
… Many of these derivatives such as phenybutazone, febrazone, feclobuzone, mefobutazone, suxibuzone and ramifenazone have found their clinical application as NSAIDs [8], [9], [10]. …
Number of citations: 109 www.sciencedirect.com
I Morton, IK Morton, JM Hall, J Hall - 1999 - books.google.com
This dictionary provides a convenient personal reference source, intended to complement more encyclopaedic works. First, there is an alphabetic, fully cross-indexed listing of …
Number of citations: 83 books.google.com
L Chen, C Gui, X Luo, Q Yang, S Günther… - Journal of …, 2005 - Am Soc Microbiol
The 3C-like proteinase (3CL pro ) of severe acute respiratory syndrome-associated coronavirus (SARS-CoV) is one of the most promising targets for anti-SARS-CoV drugs due to its …
Number of citations: 232 journals.asm.org
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
JM Varga, G Kalchschmid, GF Klein, P Fritsch - Molecular immunology, 1991 - Elsevier
A recently developed solid-phase binding assay was used to investigate the specificity of ligand binding to a mouse monoclonal anti-dinitrophenyl IgE [IgE(aDNP)]. All DNP-amino acids…
Number of citations: 92 www.sciencedirect.com
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 1975 - apps.who.int
TECHNIC 4L, REPORT" SERJES Page 1 This report contains the collective views of an international group of experts and does not necessarily represent the decisions or the stated …
Number of citations: 3 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int

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